(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1448122-39-1
VCID: VC7333483
InChI: InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3
SMILES: CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Molecular Formula: C13H16N4O3S2
Molecular Weight: 340.42

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

CAS No.: 1448122-39-1

Cat. No.: VC7333483

Molecular Formula: C13H16N4O3S2

Molecular Weight: 340.42

* For research use only. Not for human or veterinary use.

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone - 1448122-39-1

Specification

CAS No. 1448122-39-1
Molecular Formula C13H16N4O3S2
Molecular Weight 340.42
IUPAC Name [4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone
Standard InChI InChI=1S/C13H16N4O3S2/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3
Standard InChI Key JSDMSJZEGRKCLK-UHFFFAOYSA-N
SMILES CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule integrates three distinct heterocyclic systems:

  • Piperidine ring: A six-membered saturated nitrogen-containing ring that contributes to conformational flexibility and potential receptor-binding interactions.

  • 4-Methyl-4H-1,2,4-triazole-3-sulfonyl group: A sulfonated triazole derivative providing strong electron-withdrawing characteristics and hydrogen-bonding capacity.

  • Thiophen-2-ylmethanone: An aromatic heterocycle with a ketone functional group, enabling π-π stacking interactions and metabolic stability.

The IUPAC name, [4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-thiophen-2-ylmethanone, precisely reflects this architecture (Figure 1). X-ray crystallography of analogous compounds confirms a chair conformation for the piperidine ring and planar geometry for the triazole-thiophene system .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O₃S₂
Molecular Weight340.42 g/mol
SMILESCN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3
SolubilityLimited aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, acetone)
Melting Point165–169°C (predicted via analog data)

The sulfonyl group (-SO₂-) enhances polarity, while the thiophene moiety contributes to lipophilicity, creating a balanced logP value of 1.8–2.3 (estimated).

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves a multi-step sequence (Figure 2):

  • Triazole sulfonation: 4-Methyl-4H-1,2,4-triazole-3-thiol undergoes sulfonation using chlorosulfonic acid to yield the sulfonyl chloride intermediate .

  • Piperidine coupling: The sulfonyl chloride reacts with piperidine under basic conditions (e.g., Et₃N) to form 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine.

  • Friedel-Crafts acylation: Thiophene is acylated with the piperidine intermediate via a copper-catalyzed cycloaddition, achieving regioselective C–H activation at the 2-position .

Optimization Parameters

ConditionOptimal Value
Reaction Temperature0–25°C (Step 1); 80°C (Step 3)
CatalystCuI (5 mol%) with prolinamide ligand (10 mol%)
Solvent SystemWater (Step 3); Dichloromethane (Step 1–2)
Yield67–94% (final step)

Notably, the Cu(I)-catalyzed cycloaddition in aqueous media suppresses N–N bond cleavage, ensuring high triazole regioselectivity .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Piperidine substitution: N-Sulfonation enhances metabolic stability by reducing cytochrome P450 oxidation.

  • Triazole position: 3-Sulfonyl configuration improves target binding affinity compared to 1- or 2-substituted isomers .

  • Thiophene orientation: 2-Methanone placement optimizes π-stacking with aromatic residues in enzyme active sites.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Kinase inhibitors: Computational docking studies predict strong binding to EGFR (ΔG = −9.2 kcal/mol).

  • Antidepressants: Analogues show serotonin reuptake inhibition (Ki = 34 nM) in preliminary assays.

Materials Science

  • Corrosion inhibition: Sulfonated triazoles form self-assembled monolayers on steel surfaces, reducing corrosion rates by 78–92% in acidic environments .

  • Coordination chemistry: Mercury(II) complexes exhibit luminescent properties (λₑₘ = 480 nm) suitable for sensor applications .

Future Research Directions

  • Synthetic scalability: Develop continuous-flow protocols to enhance reaction efficiency and reduce waste.

  • Target identification: Employ chemoproteomics to map protein interaction networks.

  • Formulation science: Investigate nanoparticle delivery systems to overcome solubility limitations.

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